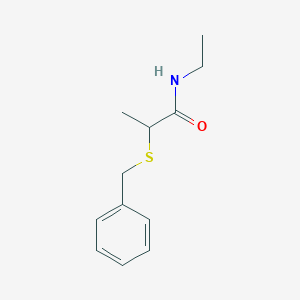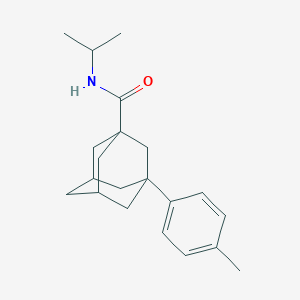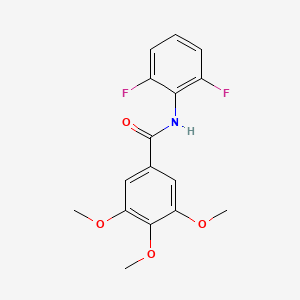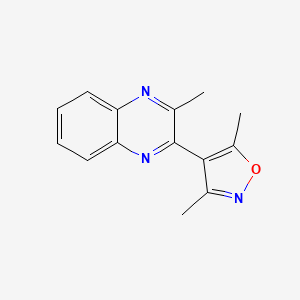![molecular formula C19H24O3 B5144113 2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of an ethoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves the following steps:
Preparation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(3-ethoxyphenoxy)propyl bromide: The 3-ethoxyphenol is then reacted with 1,3-dibromopropane in the presence of a base to form 3-(3-ethoxyphenoxy)propyl bromide.
Coupling with 1,3-dimethylbenzene: Finally, the 3-(3-ethoxyphenoxy)propyl bromide is coupled with 1,3-dimethylbenzene using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-(3-formylphenoxy)propoxy-1,3-dimethylbenzene.
Reduction: Formation of 2-[3-(3-ethoxycyclohexoxy)propoxy]-1,3-dimethylcyclohexane.
Substitution: Formation of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethylbenzene.
Scientific Research Applications
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The propoxy chain and dimethylbenzene ring contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- 1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene
- 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
Uniqueness
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of the ethoxyphenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-10-6-11-18(14-17)21-12-7-13-22-19-15(2)8-5-9-16(19)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPSUTXWYXBIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)

![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)



![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5144114.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)
![(5Z)-3-(3-chlorophenyl)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5144139.png)

![3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![Methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride](/img/structure/B5144159.png)
